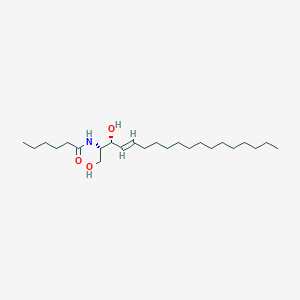
C6 神经酰胺
描述
C6-神经酰胺,也称为N-己酰鞘氨醇,是一种生物活性鞘脂,在各种细胞过程中起着至关重要的作用。神经酰胺由一个与脂肪酸连接的鞘氨醇碱酰胺组成。鞘氨醇碱或脂肪酸中的长度和饱和度决定了单个神经酰胺的生物活性。 C6-神经酰胺是一种短链神经酰胺,其在细胞凋亡、细胞增殖和细胞内信号通路中的作用已被广泛研究 .
科学研究应用
C6-神经酰胺在科学研究中具有多种应用:
化学: 用作研究鞘脂代谢和信号通路模型化合物。
生物学: 研究其在细胞凋亡、自噬和细胞增殖中的作用。
作用机制
C6-神经酰胺通过多个分子靶点和途径发挥作用:
生化分析
Biochemical Properties
C6 Ceramide is synthesized in the endoplasmic reticulum and is further processed at the Golgi apparatus . It interacts with enzymes, proteins, and other biomolecules, playing a crucial role in the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance . Importantly, C24-ceramide interacts with phosphatidylinositol-5-phosphate-4-kinase type-2 gamma (PIP4K2C), and C6 Ceramide competes with C24-ceramide for the binding site of PIP4K2C .
Cellular Effects
C6 Ceramide has been shown to inhibit cell growth, migration, and invasion in vitro . It decreases tumor growth and metastasis in the lungs without side effects in xenograft models . It also promotes apoptosis in lung cancer-derived A549 cells by a caspase-dependent mechanism .
Molecular Mechanism
The molecular mechanism underlying ceramide synthesis by CerS enzymes remains poorly understood . It is known that CerS catalysis proceeds via a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate . C6 Ceramide promotes apoptosis in A549 cells by a caspase-dependent mechanism that can be blocked by overexpression of exogenous BCL2 .
Temporal Effects in Laboratory Settings
In laboratory settings, C6 Ceramide has been shown to have temporal effects. For instance, it has been observed that C6 Ceramide treatment inhibits the proangiogenic activity of multiple myeloma exosomes via the miR-29b/Akt pathway . Furthermore, C6 Ceramide treatment dramatically increases vincristine sensitivity both in vivo and in vitro, involving AMP-activated protein kinase–p53 signaling .
Dosage Effects in Animal Models
In animal models, the effects of C6 Ceramide vary with different dosages. For instance, C6 Ceramide has been shown to decrease tumor growth and metastasis in the lungs without side effects in xenograft models .
Metabolic Pathways
C6 Ceramide is involved in the de novo pathway of ceramides. It relies on acyl-CoA to N-acylate dihydrosphingosine to form dihydroceramide and produce ceramide under the action of desaturase . Ceramide can also be used as the attachment site of phosphorylation or phosphocholine to generate ceramide-1-phosphate or sphingomyelin .
Transport and Distribution
C6 Ceramide is transported and distributed within cells and tissues. In mammalian cells, the ceramide transfer protein forms a contact site between the ER and the trans-Golgi region and transports ceramide utilizing its steroidogenic acute regulatory protein-related lipid transfer domain .
Subcellular Localization
The subcellular localization of C6 Ceramide remains controversial . It is known that the enzymes that regulate ceramide metabolism show distinct subcellular localization and topology .
准备方法
合成路线和反应条件
C6-神经酰胺可以通过几种方法合成。一种常见的方法是将丝氨酸和棕榈酰辅酶A缩合形成3-酮鞘氨醇,然后将其还原为鞘氨醇。 随后用己酰辅酶A酰化鞘氨醇,生成C6-神经酰胺 . 该方法需要特定的反应条件,包括丝氨酸棕榈酰转移酶和神经酰胺合酶等酶的存在。
工业生产方法
在工业环境中,C6-神经酰胺可以使用无溶剂配方生产。 例如,C6-神经酰胺可以与胆固醇磷酸胆碱络合,形成流体双层,从而提高神经酰胺在细胞应用中的生物利用度 . 该方法的优点是避免了使用有机溶剂,使其在环保和大型生产方面更有效率。
化学反应分析
反应类型
C6-神经酰胺会发生各种化学反应,包括:
氧化: C6-神经酰胺可以被氧化形成神经酰胺-1-磷酸酯。
还原: C6-神经酰胺的还原会导致二氢神经酰胺的形成。
常用试剂和条件
氧化: 过氧化氢或其他氧化剂。
还原: 硼氢化钠或其他还原剂。
取代: 在葡萄糖神经酰胺合酶存在的情况下,UDP-葡萄糖。
主要产物
氧化: 神经酰胺-1-磷酸酯。
还原: 二氢神经酰胺。
取代: 葡萄糖神经酰胺.
相似化合物的比较
C6-神经酰胺与其他神经酰胺进行比较,例如:
C2-神经酰胺: 一种具有类似细胞凋亡作用但生物利用度不同的短链神经酰胺。
C16-神经酰胺: 一种长链神经酰胺,在细胞信号传导和膜动力学中具有独特作用。
二氢神经酰胺: 神经酰胺的还原形式,具有不同的生物活性.
属性
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRJSFWNFTXXQC-QFWQFVLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90924923 | |
| Record name | N-Hexanoylsphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124753-97-5 | |
| Record name | N-Hexanoylsphingosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124753975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hexanoylsphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-HEXANOYLSPHINGOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/038753E78J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)
![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)
![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)
![2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43436.png)
![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)
![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43438.png)
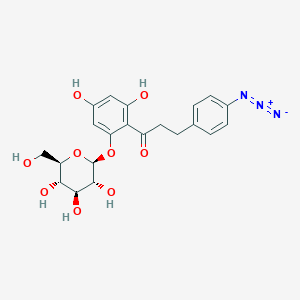
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B43442.png)
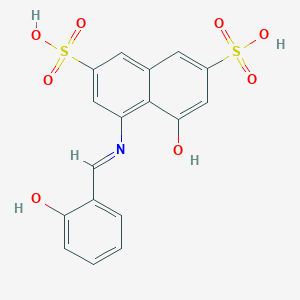
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B43447.png)
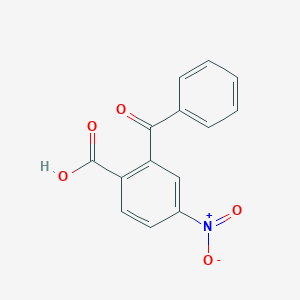
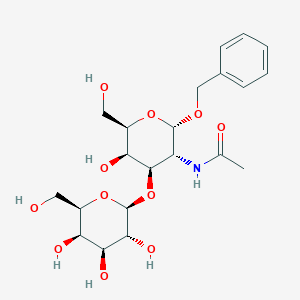
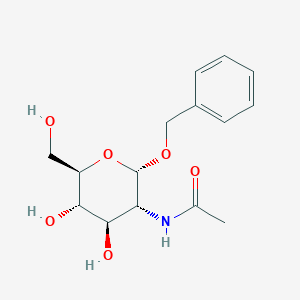
![[2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate](/img/structure/B43461.png)
